(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine

Fraction sp³ Molecular complexity Drug-likeness

(5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine (CAS 1490081-43-0) is a heterocyclic building block comprising a 1,2,4-triazole core substituted at the 5-position with a tetrahydrofuran (oxolan-2-yl) ring and at the 3-position with a methanamine (-CH₂NH₂) moiety. With a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 g·mol⁻¹, this compound is supplied as a research intermediate at purities of 97–98%.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B13648694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=NNC(=N2)CN
InChIInChI=1S/C7H12N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h5H,1-4,8H2,(H,9,10,11)
InChIKeyJVTDQMVDMNNHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine: Chemical Identity, Procurement Specifications, and Core Physicochemical Profile


(5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine (CAS 1490081-43-0) is a heterocyclic building block comprising a 1,2,4-triazole core substituted at the 5-position with a tetrahydrofuran (oxolan-2-yl) ring and at the 3-position with a methanamine (-CH₂NH₂) moiety . With a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 g·mol⁻¹, this compound is supplied as a research intermediate at purities of 97–98% . The molecule features one chiral center (asymmetric carbon count = 1) at the tetrahydrofuran 2-position, generating racemic character unless otherwise specified . The combination of a hydrogen bond donor-rich methanamine handle, a hydrogen bond acceptor–rich triazole, and a conformationally constrained tetrahydrofuran ring defines its utility as a versatile scaffold in fragment-based drug design, agrochemical intermediate synthesis, and metal coordination chemistry [1].

Why Generic 1,2,4-Triazole-3-yl-methanamines Cannot Replace (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine in Structure-Focused Research


Within the 1,2,4-triazol-3-yl-methanamine chemical family, the C5 substituent exerts dominant control over critical molecular properties—lipophilicity (LogP), the fraction of sp³-hybridized carbons (Fsp³), hydrogen bond capacity, and conformational flexibility . Replacing the tetrahydrofuran ring with a smaller alkyl group (e.g., methyl) reduces molecular complexity (Fsp³ drops from 0.71 to 0.50) and polarity, while aromatic substitution (e.g., phenyl or pyridin-2-yl) introduces planarity and π-stacking potential at the expense of three-dimensionality and aqueous solubility [1]. The saturated oxygen heterocycle in (5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine provides an additional hydrogen bond acceptor and introduces a chiral center absent in achiral analogs, making the compound structurally non-interchangeable in stereoselective synthesis, fragment-based library design, and property-focused medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence: (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine vs. Closest Structural Analogs


Fsp³ Comparison: Molecular Complexity Differentiation from Flat Aromatic and Small Aliphatic Triazole Analogs

(5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine exhibits an Fsp³ value of 0.71, substantially exceeding the values observed for its closest commercially available 5-substituted 4H-1,2,4-triazol-3-yl-methanamine analogs . Higher Fsp³ correlates with reduced promiscuity, lower CYP inhibition, and improved metabolic stability in drug discovery programs, making this compound a preferred choice over flatter analogs in fragment libraries targeting three-dimensional binding sites [1].

Fraction sp³ Molecular complexity Drug-likeness Fragment-based design

Lipophilicity (LogP) Differentiation: Enhanced Aqueous Solubility Profile vs. Aromatic and Alkyl Analogs

The target compound displays a LogP of -1.88, markedly more hydrophilic than the methyl-substituted analog ((5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride, LogP +1.88) and the pyridin-2-yl analog ((5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine, XLogP3 -0.5) [1]. The tetrahydrofuran oxygen atom contributes to this ~3.76 LogP unit decrease relative to the methyl analog, translating to significantly greater predicted aqueous solubility [2].

Lipophilicity Aqueous solubility LogP Physicochemical property optimization

Hydrogen Bond Acceptor Capacity: The Tetrahydrofuran Oxygen as a Pharmacophoric Differentiator

With four hydrogen bond acceptors (HBA = 4), the target compound provides one additional HBA compared to 5-methyl and 5-phenyl analogs (HBA = 3) due to the ethereal oxygen of the tetrahydrofuran ring [1]. This additional acceptor site offers a unique polar interaction point for protein binding, metal coordination, or crystal packing, enabling molecular recognition features absent in carbon-only substituent analogs [2].

Hydrogen bond acceptor Pharmacophore design Ligand–receptor interaction Crystal engineering

Chirality and Conformational Constraint: Stereochemical Differentiation from Achiral 4H-1,2,4-Triazol-3-yl-methanamine Analogs

The target compound possesses one asymmetric carbon atom (asymmetric atoms = 1) located at the 2-position of the tetrahydrofuran ring, whereas close analogs such as (5-methyl-4H-1,2,4-triazol-3-yl)methanamine and (5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine are achiral [1]. This chiral center, combined with the conformational constraint imposed by the five-membered cyclic ether, restricts rotational freedom around the C5–triazole bond relative to open-chain or aromatic analogs [2].

Chirality Conformational constraint Stereoselective synthesis Asymmetric catalysis

Supply Chain Purity and Specification Reliability: Vendor-Verified Quality Metrics for Procurement Decisions

The compound is commercially available at a minimum purity specification of 97–98% from multiple established suppliers (Fluorochem: 98%, Leyan: 98%, AKSci: 97%), providing procurement redundancy . In contrast, several comparator analogs such as (5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methanamine appear supplied at lower typical purities (95%) from certain vendors, and the methoxymethyl analog shows limited multi-vendor sourcing [1]. The racemic nature of the tetrahydrofuran-substituted compound is explicitly documented, ensuring that procurement specifications are unambiguous for experimental design .

Chemical purity Procurement specification Quality assurance Supply chain reliability

Toxicological Hazard Profile: Quantitative GHS Classification for Laboratory Safety and Procurement Risk Assessment

The compound carries a defined GHS07 hazard classification with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This explicit, quantified hazard profile enables direct comparison with other triazole-methanamine derivatives during procurement risk assessment. The unsubstituted parent scaffold (1H-1,2,4-triazol-3-yl)methanamine hydrochloride is similarly classified with H315 (100%) and H319 (100%), indicating that the tetrahydrofuran substitution does not introduce additional hazard categories beyond those intrinsic to the triazole-methanamine chemotype [1].

GHS hazard classification Laboratory safety Procurement risk assessment Handling requirements

Prioritized Research and Industrial Application Scenarios for (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp³ and Low LogP

With an Fsp³ of 0.71 and a LogP of -1.88, this compound is optimally suited for inclusion in fragment libraries designed to sample three-dimensional, polar chemical space [1]. Compared to widely used flat aromatic triazole fragments (Fsp³ typically <0.50) or the methoxymethyl analog (Fsp³ 0.60, LogP -2.45), this scaffold strikes a favorable balance between sp³ complexity and aqueous solubility, making it especially valuable in FBDD campaigns targeting protein–protein interaction interfaces or polar enzyme active sites where shape complementarity and hydrogen bond networks drive affinity [2].

Chiral Triazole-Based Ligand and Catalyst Precursor Synthesis

The single asymmetric center at the tetrahydrofuran 2-position (asymmetric atoms = 1) provides a chiral handle that is absent in methyl, phenyl, and pyridinyl analogs (asymmetric atoms = 0) [1]. This enables the construction of chiral triazole-containing ligand libraries for asymmetric metal catalysis or enantioselective organocatalysis. The methanamine (-CH₂NH₂) group serves as a convenient anchoring point for further derivatization into Schiff bases, amides, or sulfonamides while retaining the stereochemical information provided by the tetrahydrofuran ring [2].

Agrochemical Intermediate Development Leveraging the Triazole–Tetrahydrofuran Hybrid Pharmacophore

Patent literature explicitly identifies hybrid compounds containing both 1,2,4-triazole and tetrahydrofuran groups as privileged scaffolds for fungicidal activity in crop protection . The compound's structural architecture—a triazole core for cytochrome P450 heme coordination (lanosterol 14α-demethylase inhibition) paired with a tetrahydrofuran ring for conformational restraint and lipophilicity modulation—mirrors the pharmacophoric features of clinically validated triazole antifungals [1]. With four hydrogen bond acceptors and a defined GHS07 hazard profile, it is positioned for use as a late-stage diversification intermediate in the synthesis of novel triazole–tetrahydrofuran fungicide candidates [2].

Physicochemical Property Benchmarking and Computational Model Calibration in Medicinal Chemistry

The compound's well-characterized physicochemical properties—LogP -1.88, Fsp³ 0.71, HBA 4, HBD 2—provide a reliable data point for calibrating in silico ADME prediction models . Its intermediate molecular weight (168.20 g·mol⁻¹) and moderate polarity position it within the favorable range for CNS drug-likeness parameterization studies. Unlike the methyl analog (LogP +1.88) which is excessively lipophilic, or the unsubstituted triazole parent (LogP -2.08) which may be overly polar, this compound's balanced property profile makes it an ideal reference standard for validating computational methods that predict permeability, solubility, and metabolic stability in heterocyclic compound series [1].

Quote Request

Request a Quote for (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.